1-(Nitromethyl)cyclopentanol
Overview
Description
1-(Nitromethyl)cyclopentanol is an organic compound with the chemical formula C6H11NO3 and a molecular weight of 141.16g/mol . It is a colorless liquid with an odor and pungency . It is an unstable compound that decomposes easily and can react with other compounds . It can be dissolved in water and organic solvents .
Synthesis Analysis
Cyclopentanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Chemical Reactions Analysis
The addition-esterification and transesterification reactions involved in the synthesis of cyclopentanol from cyclopentene are both exothermic . The free energy changes increased with a rise in temperature, indicating that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical and Chemical Properties Analysis
This compound is a colorless liquid that can be dissolved in water and organic solvents . The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method . The standard enthalpy of formation and standard entropy of gaseous cyclopentyl acetate were estimated by the Yoneda group contribution method . The standard vaporization enthalpy of cyclopentyl acetate was estimated by the Ducros group contribution method .Scientific Research Applications
Synthesis of Nitrosubstituted Triangulanes :
- Ivanova et al. (2001) demonstrated the synthesis of nitrospiropentane, which included the use of compounds related to 1-(Nitromethyl)cyclopentanol. This research contributes to the field of organic synthesis, particularly in the creation of nitrosubstituted triangulanes (Ivanova et al., 2001).
Cyanide-Free Cyanation of Aryl Iodides :
- Suzuka et al. (2021) developed a cyanide-free aromatic cyanation using nitromethane as a cyanide source. This process involves the use of an amphiphilic polymer-supported palladium catalyst and represents a significant advancement in cyanation methods (Suzuka et al., 2021).
Enantioselective Michael Additions :
- Itoh and Kanemasa (2002) reported on the enantioselective Michael additions of nitromethane. This method has implications for the synthesis of enantiomers of 4-substituted 2-pyrrolidinone derivatives, demonstrating the versatility of nitromethane in organic synthesis (Itoh & Kanemasa, 2002).
Combustion Characteristics of Cyclopentanol/Diesel Fuel Blends :
- Chen et al. (2020) investigated the combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine. Their research suggests that cyclopentanol, a compound structurally related to this compound, could be a promising alternative biofuel (Chen et al., 2020).
Theoretical Study on Hydrogen Abstraction Reactions :
- Duan et al. (2021) conducted a theoretical study on the reaction of cyclopentanol with hydroxyl radical, important for understanding the oxidation chemistry of cyclopentanol. This research is relevant to both combustion and atmospheric chemistry (Duan et al., 2021).
Synthesis of High Density Aviation Fuel from Cyclopentanol :
- Sheng et al. (2015) synthesized renewable high-density aviation fuels from cyclopentanol derived from lignocellulose. This highlights the potential of cyclopentanol and its derivatives in sustainable fuel production (Sheng et al., 2015).
Properties
IUPAC Name |
1-(nitromethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(5-7(9)10)3-1-2-4-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORHRVRLEZGVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461154 | |
Record name | 1-(Nitromethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72936-38-0 | |
Record name | 1-(Nitromethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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